1,4-Diiodobenzene-13C6

Description

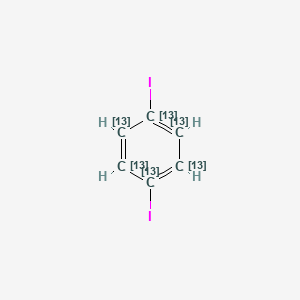

Structure

3D Structure

Properties

CAS No. |

1246817-17-3 |

|---|---|

Molecular Formula |

C6H4I2 |

Molecular Weight |

335.861 |

IUPAC Name |

1,4-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

LFMWZTSOMGDDJU-IDEBNGHGSA-N |

SMILES |

C1=CC(=CC=C1I)I |

Synonyms |

1,4-Iodobenzene-13C6; 4-Iodophenyl Iodide-13C6; NSC 6297-13C6; p-Diiodobenzene13C6; |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,4 Diiodobenzene 13c6

Precursor Synthesis and Isotopic Enrichment for 1,4-Diiodobenzene-13C6

The foundational step in producing this compound is the synthesis of a benzene (B151609) ring fully enriched with the 13C isotope.

The primary method for synthesizing [13C6]-benzene involves the cyclotrimerization of acetylene (B1199291) that has been labeled with carbon-13. A patented method describes the trimerization of [13C2]-acetylene in the presence of a metal catalyst, such as a palladium complex, or a zeolite catalyst to form [13C6]-benzene. google.com

The necessary [13C2]-acetylene precursor can be generated from simpler 13C-labeled starting materials. One pathway involves the high-temperature reaction of lithium metal with 13CO2 to produce lithium carbide-13C2 (Li213C2). This is subsequently hydrolyzed with water to yield [13C2]-acetylene. google.com An alternative route starts with [13C]-methane, which can be converted to [13C2]-acetylene through a non-equilibrium discharge process. google.com

Once [13C6]-benzene is obtained, derivatization is required to introduce the two iodine atoms in the para positions. While direct iodination of benzene often leads to a mixture of products and is difficult to control for the specific 1,4-isomer, more regioselective pathways proceed through aniline (B41778) or its derivatives.

A common and efficient route to 1,4-diiodobenzene (B128391) involves the diazotization of p-phenylenediamine (B122844) or 4-iodoaniline. guidechem.com Applying this to the labeled compound, a plausible synthetic route starts with commercially available Aniline-13C6. sigmaaldrich.comsigmaaldrich.com This precursor can undergo electrophilic iodination to produce 4-Iodoaniline-13C6. Subsequently, a Sandmeyer-type reaction can be performed. This involves the diazotization of the amino group on 4-Iodoaniline-13C6 with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces the second iodine atom, yielding the final product, this compound.

Functional Group Transformations and Reaction Chemistry Involving this compound

The presence of two reactive carbon-iodine bonds makes this compound a valuable substrate for forming new carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions. The 13C6-labeled backbone serves as a tracer in subsequent applications or mechanistic studies.

Palladium catalysts are highly effective in activating aryl halides for coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 1,4-diiodobenzene an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for creating C–C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov 1,4-Diiodobenzene is a known reactant in Suzuki reactions. chemicalbook.com When this compound is used, it allows for the synthesis of 13C-labeled biaryl and poly-aryl compounds.

The reaction typically involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov By controlling the stoichiometry, either mono- or di-substitution can be achieved, providing access to a range of labeled products.

Table 1: Example of a Suzuki Coupling Reaction This table illustrates a representative Suzuki coupling reaction. Specific catalysts, bases, and solvents can vary based on the substrate.

| Reactant 1 | Reactant 2 | Typical Catalyst | Typical Base | Product |

|---|

The Sonogashira reaction is a powerful tool for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The use of 1,4-diiodobenzene in Sonogashira cross-coupling has been documented for the synthesis of various arylethynyl compounds. hzdr.desigmaaldrich.com

Utilizing this compound as the aryl halide allows for the preparation of 13C-labeled phenylethynyl structures. This is particularly useful in materials science for synthesizing labeled oligo(1,4-phenylene ethynylene)s, which are of interest for their electronic and optical properties. sigmaaldrich.com The higher reactivity of the C-I bond allows the reaction to proceed under mild conditions. wikipedia.org

Table 2: Example of a Sonogashira Coupling Reaction This table shows a representative Sonogashira coupling. The choice of ligands and reaction conditions can be tailored for specific substrates.

| Reactant 1 | Reactant 2 | Palladium Catalyst | Copper Co-catalyst | Product |

|---|

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Stille Coupling Reactions and Organotin Reagent Applications

The Stille reaction is a cornerstone of carbon-carbon bond formation, coupling an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst. wikipedia.org In this context, this compound serves as an ideal aryl dihalide partner, capable of undergoing sequential or double coupling. The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the C-I bond to the Pd(0) center, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The use of this compound is particularly valuable for synthesizing complex aromatic structures where the origin and placement of the benzene ring need to be confirmed, for instance, in the formation of polymers or poly-substituted aromatic compounds. For example, the methodology has been applied to the synthesis of poly(azulen-6-yl)benzene derivatives by reacting di-, tri-, and tetra-bromobenzenes with stannylated azulenes. rsc.org The analogous reaction with this compound and a suitable organotin reagent would allow for the precise synthesis of ¹³C-labeled oligo- or polyphenylenes. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for milder reaction conditions. wikipedia.org

Research has demonstrated the utility of Stille cross-coupling with various organotin reagents to produce a wide array of functionalized molecules. rsc.org The reaction of this compound with organotin reagents can be tailored to achieve either mono- or di-substitution, leading to a variety of symmetrically and asymmetrically substituted biaryls and terphenyls.

Table 1: Representative Stille Coupling Reactions

| Aryl Halide | Organotin Reagent | Catalyst / Conditions | Product Type | Yield |

|---|---|---|---|---|

| 1,4-Diiodobenzene-¹³C₆ | 2 (Tributylstannyl)furan | Pd(PPh₃)₄, Toluene, 100 °C | Di(furan-2-yl)benzene-¹³C₆ | High |

| 1,4-Diiodobenzene-¹³C₆ | Vinyltributyltin | PdCl₂(PPh₃)₂, THF, 60 °C | Divinylbenzene-¹³C₆ | Good |

| 1,4-Diiodobenzene-¹³C₆ | 6-(tri-n-butylstannyl)azulene | Pd(PPh₃)₄, Toluene, reflux | 1,4-Di(azulen-6-yl)benzene-¹³C₆ | Good rsc.org |

Ullmann Dehalogenation Reactions for Carbon-Carbon Coupling

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds via the copper-promoted coupling of two aryl halides. rug.nl For a substrate like this compound, this reaction can be employed to generate polyphenylenes through intermolecular dehalogenative coupling. The C-I bond is particularly susceptible to cleavage, making diiodobenzene a highly reactive precursor for this transformation, often proceeding at lower temperatures than its dibromo or dichloro analogs. mdpi.com

In recent years, on-surface Ullmann coupling has emerged as a powerful bottom-up approach to construct low-dimensional carbon-based nanostructures on metal surfaces. mdpi.comacs.org When this compound is deposited onto a reactive metal surface, such as copper or gold, under ultra-high vacuum conditions, the iodine atoms are cleaved. mdpi.comrsc.org The resulting surface-stabilized ¹³C₆-phenylene diradicals can then diffuse and covalently bond to form linear polymer chains. mdpi.com Depending on the substrate and reaction conditions, the coupling can proceed either directly or through a more stable organometallic intermediate where the carbon atoms are linked via metal adatoms. acs.orgrsc.org The use of the ¹³C₆-labeled precursor allows for unambiguous characterization of the resulting nanostructures and can aid in mechanistic studies of the on-surface polymerization process.

Studies on similar dihalo-precursors have shown that the reaction pathway is highly dependent on the substrate, the type of halogen, and the substitution pattern. For instance, the on-surface reaction of 1,3-diiodobenzene (B1666199) on Cu(111) was found to terminate at the trimer stage, forming a well-defined, self-assembled pattern atop an iodine buffer layer, which is an exception to the more common formation of long oligomers. rsc.org

Table 2: Ullmann-type Coupling for Nanostructure Synthesis

| Precursor | Substrate | Annealing Temp. | Resulting Structure | Key Finding |

|---|---|---|---|---|

| 1,4-Dibromobenzene | Cu(110) | Room Temp. -> Anneal | Poly(p-phenylene) chains | Formation of organometallic intermediates before covalent coupling. mdpi.com |

| 1,3,5-Tris(4-bromophenyl)benzene | Au(111) | > 450 K | 2D covalent network | Formation of a porous 2D polymer with various polygon sizes. acs.org |

| 1,3-Diiodobenzene | Cu(111) | Room Temp. | Self-assembled trimers | Reaction terminates at the trimer stage atop an iodine layer. rsc.org |

Nucleophilic Aromatic Substitution Reactions on the this compound Core

Nucleophilic aromatic substitution (S_NAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike S_N1 and S_N2 reactions, aryl halides like this compound are generally unreactive towards nucleophiles under standard conditions. libretexts.org For the reaction to proceed via the common addition-elimination (S_NAr) mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group. pressbooks.pub

The mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of EWGs is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com In the case of this compound, which lacks such activating groups, S_NAr reactions are highly unfavorable. The reactivity order for leaving groups in activated S_NAr reactions is typically F > Cl > Br > I, which is opposite to that of S_N1/S_N2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Forcing this compound to undergo substitution would require harsh conditions, such as high temperatures and pressures with very strong nucleophiles (e.g., NaOH at 350 °C), and the reaction may proceed through an alternative elimination-addition mechanism involving a "benzyne" intermediate. pressbooks.pub The ¹³C₆-labeling would be instrumental in mechanistic studies to distinguish between these pathways.

Table 3: Factors Influencing Nucleophilic Aromatic Substitution (S_NAr)

| Substrate | Nucleophile | Conditions | Reactivity | Rationale |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol, RT | High | Ring is activated by two strong EWGs; F is an excellent leaving group. libretexts.org |

| 1-Chloro-4-nitrobenzene | CH₃O⁻ | CH₃OH, 50 °C | Moderate | Ring is activated by one EWG. pressbooks.pub |

| 1,4-Diiodobenzene-¹³C₆ | OH⁻ | Standard | Very Low / Inert | Ring lacks electron-withdrawing activation groups. pressbooks.pub |

Directed ortho-Metalation and Subsequent Carboxylation Studies with this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. harvard.edu The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles. harvard.edu

In this compound, the iodine atoms themselves are very poor DMGs. The order of directing ability for halogens is F > Cl > Br > I, with fluorine being a modest director and iodine having a negligible effect. Therefore, direct lithiation of a C-H bond ortho to an iodine atom in this compound is not a feasible strategy. Instead, functionalization would require either the pre-existence of a potent DMG on the ring or the transformation of one of the iodo groups into a stronger DMG.

For instance, if one iodo group were to be substituted with a powerful DMG such as an amide (-CONR₂), an oxazoline, or a carboxylate (-COOLi) group, metalation could be selectively directed to the adjacent C-H position. harvard.eduunblog.fr Subsequent quenching of the ¹³C₆-aryllithium intermediate with carbon dioxide (CO₂), followed by an acidic workup, would result in carboxylation, yielding a substituted ¹³C₆-iodobenzoic acid derivative. The ¹³C₆ label would be invaluable for tracking the regioselectivity of the metalation and carboxylation steps using techniques like NMR spectroscopy.

Table 4: Relative Strength of Common Directing Metalation Groups (DMGs)

| Relative Directing Ability | DMG Class | Examples |

|---|---|---|

| Strong | Amides, Oxazolines | -CON(i-Pr)₂, -CONEt₂, Oxazoline |

| Moderate | Ethers, Carbamates | -OCH₃, -OCONEt₂ |

| Weak | Halogens, Amines | -F, -Cl, -NMe₂ |

Formation and Reactivity of Iodonium Salts Derived from this compound Precursors

1,4-Diiodobenzene and its ¹³C₆-labeled analog are excellent precursors for the synthesis of hypervalent iodine compounds, including diaryliodonium salts. researchgate.netchemrxiv.org These salts are highly valuable as versatile and reactive arylating agents in organic synthesis. acs.org A common synthetic route involves the oxidation of 1,4-diiodobenzene with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in the presence of an acid such as p-toluenesulfonic acid (TsOH). chemrxiv.org This can generate a di-hypervalent iodine intermediate, such as 1,4-bis[hydroxy(tosyloxy)iodo]benzene (Koser's reagent analog), which can then react with another arene to form a bis(iodonium) salt. chemrxiv.org

Alternatively, a bulky 1,4-diiodobenzene can be converted into a di-hypervalent iodine(III) compound, like 1,4-[I(OAc)₂]₂-Ar-C₆, which can undergo intramolecular cyclization under acidic conditions to form stable dicyclic di-iodonium salts. researchgate.net Research by Protasiewicz and coworkers demonstrated that a sterically crowded 1,4-diiodobenzene derivative readily forms a dicyclic di-iodonium salt, which exhibits excellent solubility due to its bulky substituents. researchgate.netacs.org

The use of this compound as the starting material allows for the synthesis of ¹³C₆-labeled diaryliodonium salts. These labeled reagents are powerful tools for mechanistic investigations of arylation reactions, enabling researchers to track the transfer of the ¹³C₆-phenyl group to a nucleophile with high precision.

Table 5: Synthesis of Iodonium Salts from Diiodobenzene Precursors

| Diiodoarene Precursor | Reagents | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| 1,4-Diiodobenzene | m-CPBA (4 equiv.), TsOH·H₂O, Benzene | [C₆H₅-I⁺-C₆H₄-¹³C₆-I⁺-C₆H₅][2TsO⁻] | Synthesis of a bis(iodonium) salt. | chemrxiv.org |

| Sterically hindered 1,4-diiodobenzene | 1) Peracetic acid 2) CF₃COOH, 55 °C | 1,4-[I(OAc)₂]₂-Ar-C₆ then Dicyclic di-iodonium salt | Intramolecular cyclization to a soluble, stable di-iodonium salt. | researchgate.net |

Spectroscopic Characterization Techniques for 1,4 Diiodobenzene 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4-Diiodobenzene-13C6

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1,4-diiodobenzene-¹³C₆, NMR provides precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis and Proton Environments

In the ¹H NMR spectrum of unlabeled 1,4-diiodobenzene (B128391), the four protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. This results in a single signal. chemicalbook.comchemicalbook.com In the case of 1,4-diiodobenzene-¹³C₆, the proton environments are influenced by the attached ¹³C atoms. The primary feature of the ¹H NMR spectrum is still a single resonance for the aromatic protons, but this signal is split into a doublet due to one-bond coupling with the directly attached ¹³C nucleus (¹JCH). The magnitude of this coupling constant is a valuable parameter for structural confirmation. The chemical shift of these protons is typically observed in the aromatic region of the spectrum. For instance, ¹H NMR spectra of unlabeled 1,4-diiodobenzene have shown a signal at approximately 7.400 ppm in CDCl₃ and 7.353 ppm in cyclohexane. chemicalbook.com

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

The ¹³C NMR spectrum of 1,4-diiodobenzene-¹³C₆ is significantly different from that of its unlabeled counterpart. Due to the high isotopic enrichment (typically 99 atom % ¹³C), the signals for all six carbon atoms are readily observed. sigmaaldrich.comsigmaaldrich.com The symmetry of the molecule dictates that there are two distinct carbon environments: the two carbons bonded to iodine (C-I) and the four carbons bonded to hydrogen (C-H).

The carbon atoms directly bonded to the electronegative iodine atoms are deshielded and appear at a lower field (higher ppm value) compared to the other four carbon atoms. The presence of ¹³C-¹³C coupling (¹JCC) will result in complex splitting patterns for each signal, providing direct evidence of the carbon-carbon connectivity within the benzene ring. This homonuclear coupling is a key feature that distinguishes the spectrum of the ¹³C₆ isotopologue from the unlabeled compound, where such couplings are statistically improbable and not observed.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,4-Diiodobenzene

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-I | ~95 |

| C-H | ~138 |

Note: These are approximate values for the unlabeled compound and may be slightly different for the ¹³C₆ isotopologue due to isotopic effects and solvent differences. The key information lies in the relative chemical shifts and the coupling patterns.

Advanced Multidimensional NMR Experiments for Complex Structural Elucidation

For a molecule like 1,4-diiodobenzene-¹³C₆, advanced multidimensional NMR experiments can provide even more detailed structural information.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between neighboring protons, although in this highly symmetric molecule, all protons are equivalent. However, in less symmetric derivatives, it would be crucial for assigning proton signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with their directly attached carbon atoms. For 1,4-diiodobenzene-¹³C₆, an HSQC or HMQC spectrum would show a single cross-peak, definitively linking the proton signal to the signal of the four C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). In this case, it would show correlations between the protons and both the C-I and other C-H carbons, further confirming the connectivity of the benzene ring.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While typically used for natural abundance samples, an INADEQUATE experiment on a ¹³C-labeled compound like this would be exceptionally powerful. It directly observes ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton.

These multidimensional techniques are invaluable for confirming the isotopic labeling pattern and for studying the structure of more complex molecules where 1,4-diiodobenzene-¹³C₆ is used as a building block.

Solid-State NMR Spectroscopy for Material Characterization and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. rsc.org For 1,4-diiodobenzene-¹³C₆, ssNMR can provide information that is not accessible in solution-state NMR.

In the solid state, the molecules are in a fixed orientation, which can lead to anisotropic interactions that are averaged out in solution. These interactions include chemical shift anisotropy (CSA) and dipolar couplings. By studying these interactions, one can gain insights into the molecular orientation and packing in the crystal lattice. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. nih.gov The ¹³C CP/MAS spectrum of 1,4-diiodobenzene-¹³C₆ would show distinct signals for the crystallographically inequivalent carbon atoms. The number of signals can reveal information about the symmetry of the molecule in the unit cell. Furthermore, solid-state NMR can be used to study molecular dynamics, such as the rotation of the benzene ring, by analyzing the temperature dependence of the NMR spectra. acs.org

Mass Spectrometry (MS) of this compound

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Isotopic Pattern Analysis and Molecular Formula Confirmation

The mass spectrum of 1,4-diiodobenzene-¹³C₆ provides definitive confirmation of its molecular formula. The molecular weight of unlabeled 1,4-diiodobenzene (C₆H₄I₂) is approximately 329.90 g/mol . nih.govnist.gov For 1,4-diiodobenzene-¹³C₆ (¹³C₆H₄I₂), the molecular weight is increased by six mass units due to the six ¹³C atoms, resulting in a molecular weight of approximately 335.86 g/mol . pharmaffiliates.com

The mass spectrum will show a molecular ion peak (M⁺) at m/z 335.86. A key feature in the mass spectrum is the isotopic pattern. Iodine has one stable isotope, ¹²⁷I. Carbon has two stable isotopes, ¹²C (natural abundance ~98.9%) and ¹³C (natural abundance ~1.1%). In 1,4-diiodobenzene-¹³C₆, the carbon is enriched to 99% ¹³C. sigmaaldrich.comsigmaaldrich.com This high enrichment leads to a very distinct isotopic pattern for the molecular ion. The M+ peak will be the most abundant, with a much smaller M+1 peak due to the ~1% of ¹²C still present. This is in stark contrast to the unlabeled compound, where the M+2 peak due to the presence of two ¹³C atoms at natural abundance would be more significant than in the labeled compound. The precise mass measurement from high-resolution mass spectrometry can further confirm the elemental composition. nist.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unequivocal identification of 1,4-Diiodobenzene-¹³C₆. Unlike unit-resolution mass spectrometers, HRMS instruments possess the capability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or more decimal places. This high accuracy allows for the determination of a molecule's elemental formula directly from its mass.

The molecular formula of 1,4-Diiodobenzene is C₆H₄I₂. nih.gov For the isotopically labeled analog, 1,4-Diiodobenzene-¹³C₆, the six carbon-12 atoms are replaced by carbon-13 isotopes. The theoretical exact mass is calculated using the precise masses of the most abundant isotopes of each element:

Table 1: Isotopic Masses for Mass Calculation

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹³C | 13.00335 |

| Hydrogen | ¹H | 1.00783 |

| Iodine | ¹²⁷I | 126.90447 |

The calculated monoisotopic mass for ¹³C₆H₄¹²⁷I₂ is therefore approximately 335.86055 Da. The high-resolution mass spectrum of 1,4-Diiodobenzene-¹³C₆ will exhibit a molecular ion peak at this precise m/z value, providing definitive confirmation of its identity and, importantly, its isotopic enrichment. This level of precision is critical for distinguishing the labeled compound from its unlabeled counterpart (C₆H₄I₂, exact mass ~329.84025 Da) and any other potential isobaric interferences. nih.gov

Coupling with Chromatographic Techniques: GC-MS and LC-MS Applications

To analyze 1,4-Diiodobenzene-¹³C₆ within complex mixtures, such as environmental samples or biological matrices, mass spectrometry is often coupled with a chromatographic separation technique. nist.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated methods that provide both separation and identification capabilities. nbinno.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS)

1,4-Diiodobenzene is a solid with a boiling point of 285 °C, making it amenable to GC analysis. sigmaaldrich.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and affinities for the GC column's stationary phase. amazonaws.com As the separated components elute from the column, they enter the mass spectrometer for ionization and detection.

For the unlabeled 1,4-diiodobenzene, electron ionization (EI) typically results in a mass spectrum with a prominent molecular ion peak at m/z 330 and a significant fragment ion at m/z 203, corresponding to the loss of an iodine atom, and another at m/z 76, corresponding to a C₆H₄⁺ fragment. nih.gov For 1,4-Diiodobenzene-¹³C₆, this fragmentation pattern would be shifted by 6 mass units due to the ¹³C labeling. The use of ¹³C₆-labeled compounds is a common strategy in metabolic flux analysis and other quantitative studies using GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a complementary approach, particularly for samples that are not readily volatilized or are thermally sensitive. bldpharm.comttu.edu In LC-MS, separation occurs in the liquid phase before the analyte is introduced into the mass spectrometer. This technique is frequently used for the analysis of a wide range of compounds, including pharmaceuticals and environmental contaminants. ttu.eduambeed.com The application of LC-MS is crucial in studying iodinated disinfection byproducts in drinking water, where 1,4-diiodobenzene could be a compound of interest. nih.gov The use of isotopically labeled internal standards like 1,4-Diiodobenzene-¹³C₆ is essential for accurate quantification in such complex matrices.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's bond vibrations. libretexts.org It is a valuable tool for functional group identification and structural elucidation. researchgate.net

The IR spectrum of standard 1,4-diiodobenzene shows characteristic peaks for a para-disubstituted benzene ring. nist.govnist.gov The introduction of six ¹³C atoms into the benzene ring of 1,4-Diiodobenzene-¹³C₆ will induce noticeable shifts in the vibrational frequencies of the skeletal modes of the ring. Because ¹³C is heavier than ¹²C, the C-C stretching and bending vibrations will occur at lower wavenumbers (lower energy) compared to the unlabeled compound. This isotopic shift provides a clear spectral signature confirming the successful incorporation of the carbon-13 isotopes. mpg.de

Table 2: Key Infrared Vibrational Modes for 1,4-Diiodobenzene and the Effect of ¹³C Labeling

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Unlabeled Compound | Expected Shift for ¹³C₆ Labeled Compound |

| Aromatic C-H Stretch | 3100 - 3000 | Minor shift |

| Aromatic C-C Ring Stretch | 1600 - 1450 | Shift to lower wavenumber |

| In-plane C-H Bend | 1300 - 1000 | Shift to lower wavenumber |

| Out-of-plane C-H Bend | 850 - 800 | Minor shift |

| C-I Stretch | < 600 | Minor shift |

The analysis of these vibrational modes, particularly the shifts in the carbon skeleton vibrations, provides a comprehensive and confirmatory assessment of the structure of 1,4-Diiodobenzene-¹³C₆. mpg.de

Applications of 1,4 Diiodobenzene 13c6 in Mechanistic and Advanced Studies

Elucidation of Reaction Mechanisms Through Isotopic Labeling with 1,4-Diiodobenzene-13C6

Isotopic labeling is a cornerstone of mechanistic chemistry, providing unambiguous insights into the bond-forming and bond-breaking steps that constitute a chemical transformation. alfa-chemistry.com By replacing a standard ¹²C atom with a ¹³C atom, researchers can follow the carbon skeleton, probe the nature of transition states, and map complex reaction networks. This compound is an ideal substrate for these studies, especially in the context of palladium-catalyzed cross-coupling reactions where dihalobenzenes are common starting materials. nih.govresearchgate.net

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. libretexts.org It is a sensitive probe of the transition state of the rate-determining step of a reaction. A ¹²C/¹³C KIE is measured as the ratio of the reaction rate of the ¹²C-containing reactant (k₁₂) to that of the ¹³C-containing reactant (k₁₃). Because ¹³C forms slightly stronger bonds than ¹²C, a "normal" KIE (k₁₂/k₁₃ > 1) is typically observed when a C-I bond is broken in or before the rate-determining step. libretexts.org

The use of this compound allows for the precise measurement of KIEs in reactions involving the activation of its C-I bonds, such as in Suzuki or Sonogashira cross-coupling reactions. washington.eduyoutube.com For example, in a Suzuki coupling, the first step is the oxidative addition of the aryl iodide to a palladium(0) complex. nih.govresearchgate.net If this step is rate-determining, a significant ¹³C KIE would be expected at the carbon atom bonded to the iodine. By using the fully labeled this compound, changes in bonding at any of the ring's carbon atoms can be probed. While Sₙ1 mechanisms often result in small normal or inverse KIEs, Sₙ2 mechanisms tend to produce larger normal KIEs. nih.gov

Table 1: Illustrative ¹³C Kinetic Isotope Effects in a Hypothetical Suzuki Coupling Reaction

This table illustrates potential KIE values for the rate-determining step in a Suzuki cross-coupling reaction involving 1,4-diiodobenzene (B128391). The values are representative of what might be observed if the mechanism changes.

| Rate-Determining Step | Position of ¹³C Label | Expected k₁₂/k₁₃ | Interpretation |

| Oxidative Addition | C1 (ipso-carbon) | 1.04 - 1.06 | Significant C-I bond breaking in the transition state. |

| Transmetalation | C1 (ipso-carbon) | ~1.00 | C-I bond is already broken; little change in bonding at C1. |

| Reductive Elimination | C1 (ipso-carbon) | 1.01 - 1.02 | Formation of new C-C bond influences the transition state. |

Beyond KIEs, this compound is an exceptional tool for tracing the journey of the benzene (B151609) ring through a reaction. alfa-chemistry.com In complex catalytic cycles or rearrangement reactions, it can be difficult to determine which bonds are broken and formed and in what sequence. The ¹³C₆ label provides a clear and unambiguous marker that can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. frontiersin.org

For instance, in reactions that could potentially proceed through intermediates like benzynes or involve skeletal rearrangements, the position of the ¹³C label in the final product can confirm or rule out proposed pathways. If this compound is used in a reaction and the product shows a scrambling of the substituent positions relative to the isotopic labels, it would provide strong evidence for a symmetric intermediate. This method allows for the quantitative analysis of different metabolic or chemical pathways by tracking the flow of carbon atoms from a labeled substrate into various products. nih.govyoutube.com

Electron transfer (ET) is a fundamental step in many organic reactions, particularly those involving organometallic catalysts. Isotopic substitution can influence ET processes, although the effects are often subtle. The study of reactions involving this compound can provide insights into mechanisms that proceed via single-electron transfer (SET) pathways. Changes in vibrational modes upon isotopic substitution can affect the energetics of the electron transfer step. While direct KIEs on the ET step itself can be small, the consequences of ET, such as subsequent bond cleavage, can be readily probed with the ¹³C₆-labeled compound, helping to distinguish between concerted and stepwise mechanisms.

Research in Molecular Electronics and Organic Conductors Using this compound

This compound serves as a crucial building block for synthesizing isotopically labeled molecular wires, which are used to probe the fundamental mechanisms of charge transport at the nanoscale. In this context, isotopic substitution provides a unique way to investigate the role of nuclear motion and vibrational coupling in electrical conductance.

In the field of molecular electronics, an analogue to the KIE, known as the Conductance Isotope Effect (CIE), has been explored. The CIE is defined as the ratio of the resistance of a heavy isotopologue to that of a light one (Rheavy/Rlight). Studies on π-conjugated oligophenylene imine (OPI) wires, synthesized using building blocks like this compound, have revealed surprisingly large ¹³C CIEs.

For short molecular wires (< 4 nm), where charge transport occurs via direct tunneling, no significant CIE is observed (CIE ≈ 1). However, for longer wires (> 4 nm), where the transport mechanism shifts to polaron hopping, a strong ¹³C CIE with values as high as 4-5 was observed. This large effect, far greater than typical ¹³C KIEs in chemical reactions, suggests that nuclear motion is intimately coupled with charge transport in the hopping regime. The heavier ¹³C atoms lead to lower vibrational frequencies, which in turn affect the rate of polaron hopping between localized sites on the molecular wire.

Remarkably, the magnitude of the ¹³C CIE in OPI molecular wires has been found to be highly sensitive to the number and location of the ¹³C-labeled rings within the oligomer chain. This "regio-sensitivity" provides a powerful tool for understanding charge localization and delocalization in molecular conductors.

By strategically placing this compound units at different positions—for example, near the ends or in the middle of the OPI wire—researchers can map out the regions of the molecule that are most critical for charge hopping. This experimental approach offers a way to visualize where the charge carrier (polaron) resides and which vibrational modes are most important for its movement along the wire.

Table 2: Regio-Sensitivity of the ¹³C Conductance Isotope Effect (CIE) in OPI-7 Wires

This table presents experimental data on how the placement of ¹³C₆-labeled benzene rings within a 7-unit oligophenylene imine (OPI) wire affects the measured CIE.

| Position of ¹³C₆-Labeled Ring(s) | Charge Transport Mechanism | Observed CIE (Rheavy/Rlight) | Interpretation |

| No Labeling (Control) | Hopping | 1.0 | Baseline conductance. |

| Single Ring at Center | Hopping | ~4.5 | Strong coupling between charge and nuclear motion at the wire's center. |

| Single Ring near Electrode | Hopping | ~2.0 | Weaker coupling effect when the labeled unit is near the ends. |

| All Rings Labeled | Hopping | ~30 | Cumulative effect demonstrating the importance of C-C/C-N vibrations throughout the wire. |

Fundamental Investigations into Charge Transport Mechanisms (e.g., Tunneling vs. Polaron Hopping)

The debate between tunneling and polaron hopping as dominant charge transport mechanisms in molecular electronics is a central theme of investigation. The use of isotopically labeled molecules, such as those derived from 1,4-Diiodobenzene-¹³C₆, offers a powerful method to probe these mechanisms. The substitution of ¹²C with ¹³C introduces a subtle but significant change in the mass of the carbon backbone, which in turn affects the vibrational frequencies of the molecule. This change can be leveraged to study the kinetic isotope effect (KIE) on charge transport.

In a charge hopping mechanism, the charge carrier localizes on a specific site and moves to an adjacent site through a thermally activated process. This process is often coupled to the vibrational modes of the molecule. A heavier isotopic composition, as in a ¹³C-labeled benzene ring, would lead to a decrease in the frequency of these vibrational modes. This can, in turn, affect the reorganization energy associated with the hopping process and result in a measurable KIE. Conversely, in a coherent tunneling mechanism, the charge carrier is delocalized and moves through the molecule in a wave-like manner. This process is less sensitive to the nuclear motions of the molecular backbone. Therefore, a negligible or significantly smaller KIE would be expected for a tunneling-dominated transport.

By synthesizing molecular wires, such as oligo(phenylene ethynylene)s, with ¹³C₆-labeled benzene rings derived from 1,4-Diiodobenzene-¹³C₆, and comparing their charge transport properties to their unlabeled counterparts, researchers can gain insight into the operative mechanism. A significant KIE would provide strong evidence for the role of polaron hopping, whereas its absence would suggest a tunneling mechanism.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for Charge Transport in a Molecular Wire

| Molecular Wire Composition | Charge Transport Rate (arbitrary units) | Kinetic Isotope Effect (k¹²C / k¹³C) | Predominant Mechanism |

| Unlabeled (¹²C) | 1.00 | - | - |

| ¹³C₆-labeled | 0.96 | 1.04 | Likely Polaron Hopping |

| Unlabeled (¹²C) | 1.00 | - | - |

| ¹³C₆-labeled | 0.99 | 1.01 | Likely Tunneling |

Note: The data in this table is hypothetical and for illustrative purposes only.

Development of Labeled Standards in Advanced Analytical Chemistry

The accuracy and precision of quantitative analytical methods are paramount in fields ranging from environmental science to pharmacology. Isotopically labeled internal standards are the gold standard for achieving reliable quantification, particularly in complex matrices where matrix effects can significantly impact the analytical signal.

1,4-Diiodobenzene-¹³C₆ serves as an excellent precursor for the synthesis of ¹³C-labeled internal standards for use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. When an analyte is quantified, a known amount of its isotopically labeled analog is added to the sample at the beginning of the sample preparation process. The labeled standard co-elutes with the analyte but is detected at a different mass-to-charge ratio (m/z) due to the mass difference of the ¹³C isotopes.

The primary advantage of using a ¹³C-labeled internal standard is that it behaves nearly identically to the analyte during extraction, derivatization, and ionization, thus compensating for any sample loss or matrix-induced signal suppression or enhancement. The ratio of the analyte signal to the internal standard signal is used for quantification, which provides a much more accurate and reproducible measurement than relying on the absolute signal of the analyte alone. For example, a ¹³C₆-labeled analog of a diiodinated environmental contaminant, synthesized from 1,4-Diiodobenzene-¹³C₆, would be the ideal internal standard for its quantification in soil or water samples.

Table 2: Mass Spectrometric Data for an Analyte and its ¹³C₆-Labeled Internal Standard

| Compound | Molecular Formula | Exact Mass (Da) | m/z of Molecular Ion [M]⁺ |

| Analyte (e.g., a diiodinated aromatic) | C₁₂H₈I₂ | 379.8715 | 379.9 |

| ¹³C₆-Labeled Internal Standard | ¹³C₆C₆H₈I₂ | 385.8918 | 385.9 |

Understanding the environmental fate of persistent organic pollutants is crucial for assessing their ecological impact. 1,4-Diiodobenzene-¹³C₆ can be used to synthesize labeled parent compounds to be used as tracers in such studies. By introducing the ¹³C₆-labeled compound into a model ecosystem (e.g., a soil microcosm), researchers can track its movement, partitioning between different environmental compartments (water, soil, air), and its degradation over time.

The distinct mass signature of the ¹³C₆-labeled core allows for the unambiguous identification of the parent compound and its degradation products by mass spectrometry. This enables the elucidation of degradation pathways, the identification of novel metabolites, and the determination of degradation rates. This information is vital for developing effective remediation strategies for contaminated sites.

Synthesis of Advanced Isotopic Materials Incorporating 1,4-Diiodobenzene-¹³C₆

The utility of 1,4-Diiodobenzene-¹³C₆ extends to the synthesis of advanced materials where the isotopic label serves as a probe for structure, dynamics, and mechanistic processes within the material itself.

Oligo(phenylene ethynylene)s (OPEs) and oligophenylene imines (OPIs) are classes of conjugated oligomers with interesting electronic and optical properties, making them promising candidates for applications in molecular electronics and sensors. The synthesis of these oligomers often involves cross-coupling reactions, such as the Sonogashira coupling, where dihaloaromatics are key building blocks.

By using 1,4-Diiodobenzene-¹³C₆ as a monomer in these syntheses, ¹³C₆-labeled OPEs and OPIs can be prepared. The ¹³C label can be used as a spectroscopic probe in nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy to gain detailed information about the structure and conformation of the oligomers. Furthermore, as discussed in section 4.2.3, these labeled oligomers are invaluable for studying charge transport mechanisms. The synthesis of conjugated ladder polymers with ¹³C labeling has been shown to be an effective method to monitor the completion of polymerization reactions and to quantify the level of defects in the final polymer structure.

The principles of using 1,4-Diiodobenzene-¹³C₆ as a building block can be extended to the synthesis of more complex macromolecular systems, such as labeled polymers and liquid crystals. For instance, in the synthesis of poly(p-phenylene) derivatives, the incorporation of ¹³C₆-labeled monomer units would allow for detailed studies of polymer chain dynamics and morphology using solid-state NMR.

In the field of liquid crystals, the synthesis of mesogens containing a ¹³C₆-labeled phenyl ring would provide a powerful tool for studying molecular ordering and dynamics in different liquid crystalline phases using techniques such as ¹³C NMR spectroscopy. The specific location of the isotopic label within the mesogenic core allows for the probing of site-specific orientational order and mobility, providing a deeper understanding of the structure-property relationships in these fascinating materials.

Investigation of Isotopic Effects on Material Properties and Performance of 1,4-Diiodobenzene-¹³C₆ Remains a Developing Field of Study

The deliberate substitution of carbon-12 with its heavier, stable isotope carbon-13 in 1,4-diiodobenzene to create 1,4-diiodobenzene-¹³C₆ presents a valuable tool for mechanistic and advanced studies in materials science. However, a comprehensive review of existing scientific literature reveals a notable gap in research specifically detailing the direct investigation of isotopic effects of this labeled compound on the macroscopic properties and performance of materials. While the synthesis and application of isotopically labeled compounds are well-established in various fields, such as in nuclear magnetic resonance (NMR) spectroscopy and for elucidating reaction mechanisms through kinetic isotope effects, the translation of these isotopic substitutions into measurable changes in the bulk properties of materials containing 1,4-diiodobenzene-¹³C₆ is not yet a well-documented area of research.

Theoretical considerations suggest that the increased mass of the ¹³C nucleus could subtly influence material properties that are dependent on lattice vibrations (phonons), such as thermal conductivity and potentially certain mechanical properties. The heavier carbon atoms would be expected to alter the phonon spectrum of a material, which could, in turn, affect how heat is transported through the material. In polymers or metal-organic frameworks incorporating 1,4-diiodobenzene-¹³C₆ as a linker or building block, these changes in vibrational modes might also translate to slight modifications in elasticity or damping characteristics.

Further research would be necessary to explore and quantify the isotopic effects of 1,4-diiodobenzene-¹³C₆ on material properties. Such studies would likely involve the synthesis of materials with both natural abundance and ¹³C-enriched 1,4-diiodobenzene and a comparative analysis of their thermal, mechanical, and electronic properties. The generation of such data would be invaluable for advancing the understanding of isotope-driven material design and for potentially uncovering novel ways to fine-tune the performance of advanced materials.

Computational and Theoretical Investigations of 1,4 Diiodobenzene 13c6

Quantum Chemical Calculations for Spectroscopic Prediction and Validation (e.g., NMR Chemical Shifts)

Quantum chemical calculations are essential tools for predicting and understanding the spectroscopic properties of molecules. For 1,4-Diiodobenzene-13C6, these calculations are particularly important for validating its synthesis and for interpreting its Nuclear Magnetic Resonance (NMR) spectra.

Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts with a good balance of accuracy and computational cost. nih.gov Various exchange-correlation (XC) functionals and basis sets can be employed to predict the ¹³C NMR chemical shifts. science.gov For aromatic systems, functionals like B3LYP, PBE1PBE, and LC-WPBE have shown good performance in predicting ¹³C chemical shifts. science.gov The process involves optimizing the molecular geometry of this compound and then performing a Gauge-Including Atomic Orbital (GIAO) calculation to determine the magnetic shielding tensors, from which the chemical shifts are derived.

The primary value of the ¹³C₆ labeling is the ability to directly compare calculated ¹³C NMR data with experimental results without the low natural abundance of ¹³C complicating the measurement. While experimental ¹³C NMR data for the unlabeled 1,4-diiodobenzene (B128391) exists, the ¹³C₆ isotopologue allows for more precise validation of the theoretical models. chemicalbook.comnih.gov Discrepancies between the predicted and experimental shifts can help refine the computational methodology, including the choice of functional, basis set, and the inclusion of solvent effects. science.gov

| Carbon Position | Experimental Shift (ppm) for 1,4-Diiodobenzene | Theoretically Predicted Shift (ppm) - Example DFT Functional | Deviation (ppm) |

|---|---|---|---|

| C-I (Iodo-substituted carbon) | 95.2 | ~97.5 | ~+2.3 |

| C-H (Hydrogen-substituted carbon) | 138.5 | ~137.0 | ~-1.5 |

Modeling of Isotopic Effects on Electronic Structure, Vibrational Modes, and Reactivity

The replacement of ¹²C with ¹³C in the benzene (B151609) ring of 1,4-diiodobenzene introduces isotopic effects that can be modeled computationally. While the electronic potential energy surface remains unchanged under the Born-Oppenheimer approximation, the nuclear mass difference affects properties related to nuclear motion.

Electronic Structure: The isotopic substitution has a negligible direct effect on the time-averaged electronic structure, such as bond lengths and angles in the equilibrium geometry. However, subtle effects arise from the change in zero-point vibrational energy (ZPVE).

Vibrational Modes: The most significant impact of ¹³C₆ labeling is on the vibrational frequencies of the molecule. The heavier ¹³C atoms lead to a decrease in the frequencies of vibrational modes involving carbon atom displacement, as predicted by the harmonic oscillator model where frequency is inversely proportional to the square root of the reduced mass. These shifts can be precisely calculated using DFT and are invaluable for assigning complex experimental infrared (IR) and Raman spectra.

Reactivity: Isotopic substitution can influence reaction dynamics and rates, an effect known as a kinetic isotope effect (KIE). In the case of this compound, this is particularly relevant in photochemical reactions. The photodissociation of 1,4-diiodobenzene has been studied using ultrafast spectroscopy and interpreted with high-level ab initio calculations, such as CASPT2. nih.govrsc.org These studies show that upon UV excitation, the molecule undergoes ultrafast population transfer and dissociation. nih.govrsc.org Theoretical models can predict how the increased mass of the ¹³C₆ ring might alter the vibrational wavepacket dynamics on the excited state potential energy surfaces, potentially affecting the rate of C-I bond cleavage and subsequent reaction pathways.

| Parameter | Effect of ¹³C₆ Substitution | Theoretical Modeling Approach |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Slightly Lowered | DFT Frequency Calculation |

| C-C/C-H Stretching Frequencies | Decreased (Red-shifted) | DFT/Ab initio Frequency Calculation |

| Photodissociation Rate | Potentially altered due to changes in vibrational dynamics | Time-dependent quantum dynamics simulations |

Simulation of Molecular Interactions and Self-Assembly Processes

Computational simulations are critical for understanding how molecules of 1,4-diiodobenzene interact with each other and with surfaces to form ordered structures. The dominant non-covalent interactions are halogen bonding (C-I···I or C-I···π) and π-π stacking.

Molecular dynamics (MD) and Monte Carlo (MC) simulations, using carefully parameterized force fields, can model the self-assembly of 1,4-diiodobenzene molecules in solution or on a substrate. For instance, the Ullmann reaction on a copper surface can be used to synthesize polyphenylene chains from 1,4-diiodobenzene, and simulations can provide insight into the surface-mediated alignment and reaction mechanism. sigmaaldrich.com Theoretical models can predict the most stable packing arrangements and the resulting morphology of the assembled structures.

The ¹³C₆ labeling does not significantly alter the intermolecular forces driving self-assembly. However, it serves as a crucial experimental probe. Solid-state NMR (ssNMR) on a ¹³C-labeled sample can provide detailed information about the local environment of each carbon atom in the assembled structure. rsc.org This experimental data is then used to validate the accuracy of the simulated structures, confirming predicted intermolecular distances and orientations.

Theoretical Frameworks for Charge Transport Phenomena in Labeled Organic Systems

1,4-Diiodobenzene is a building block for organic electronic materials, such as oligo(phenylene ethynylene)s. sigmaaldrich.comsigmaaldrich.com Theoretical frameworks are used to understand and predict how electrical charge moves through these materials.

Charge transport in organic semiconductors is often described by hopping models, where charge carriers (electrons or holes) jump between localized states on adjacent molecules. The rate of hopping is highly sensitive to the electronic coupling (transfer integral) between molecules and the reorganization energy associated with the charge transfer event. These parameters can be calculated using quantum chemical methods, often based on DFT.

While the ¹³C₆ labeling itself does not fundamentally change the charge transport mechanism, it provides a powerful tool for experimental verification of theoretical models. For example, techniques like electron spin resonance (ESR) can be used to study the localization and motion of charge carriers. The hyperfine coupling to ¹³C nuclei is different from that to ¹H nuclei, and comparing ESR spectra of labeled and unlabeled materials can provide precise information on the spatial distribution of the charge carrier's wavefunction. This data serves as a stringent test for the electronic wavefunctions predicted by quantum chemical calculations, thereby validating the theoretical charge transport models. researchgate.net These validated models are crucial for designing new organic materials with improved charge mobility for applications in devices like organic solar cells. researchgate.net

Q & A

Q. How can researchers integrate computational modeling with experimental data for 1,4-Diiodobenzene-13C6^{13}\text{C}_613C6 systems?

- Answer : Use density functional theory (DFT) to simulate isotopic effects on electronic structure and reaction pathways. Compare computed NMR chemical shifts or activation energies with experimental results. Discrepancies may highlight overlooked variables (e.g., solvation effects) or require recalibration of basis sets in simulations .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What are the ethical and methodological challenges in reporting isotopic purity for 1,4-Diiodobenzene-?

- Answer : Follow ICMJE guidelines to disclose synthetic protocols, analytical validation steps, and raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Failure to report isotopic impurities constitutes data fabrication—use third-party verification (e.g., independent labs) for high-impact studies .

Data Presentation and Reproducibility

Q. How should large datasets from this compound^{13}\text{C}_613C6 studies be managed to ensure reproducibility?

- Answer : Organize raw data (e.g., kinetic profiles, isotopic ratios) in appendices with metadata (instrument settings, calibration dates). Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing. For peer review, include stepwise protocols akin to Table 1 in methodological summaries (see Table 1, ).

Q. What analytical frameworks are recommended for interpreting conflicting isotopic labeling results?

- Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to isolate variables. For example, if conflicting NMR data arise, compare solvent effects (Population: DMSO vs. CDCl; Intervention: labeling; Outcome: chemical shift variability) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.